molecular formula C16H17ClFN3O B4032252 2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride

2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride

Cat. No.: B4032252
M. Wt: 321.78 g/mol
InChI Key: KMLAGGURBKCBBK-UHFFFAOYSA-N
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Description

2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride is a complex organic compound that features a benzimidazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the fluorophenyl group and the benzimidazole moiety contributes to its unique chemical properties and biological activities.

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . Future research could focus on elucidating the specific properties and potential applications of “2-[3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.

    Formation of the Iminobenzimidazole: This step involves the reaction of the benzimidazole derivative with an appropriate amine to form the imine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Cl2, Br2).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique pharmacological profile.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[(2-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
  • 2-[3-[(2-bromophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
  • 2-[3-[(2-methylphenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride

Uniqueness

2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O.ClH/c17-13-6-2-1-5-12(13)11-20-15-8-4-3-7-14(15)19(9-10-21)16(20)18;/h1-8,18,21H,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLAGGURBKCBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N(C2=N)CCO)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
Reactant of Route 2
2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
Reactant of Route 3
2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
Reactant of Route 4
2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
Reactant of Route 6
2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride

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